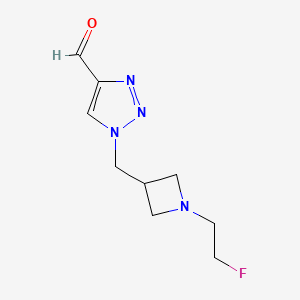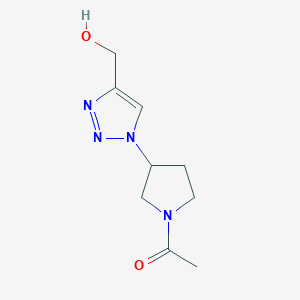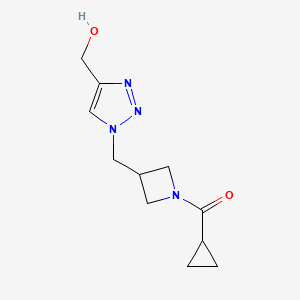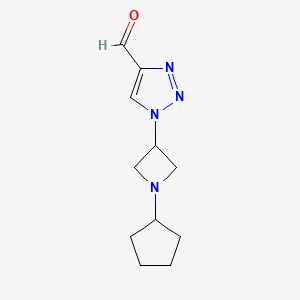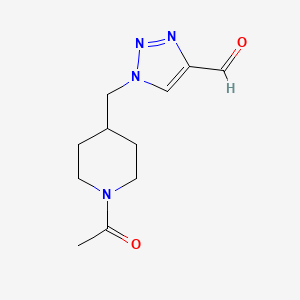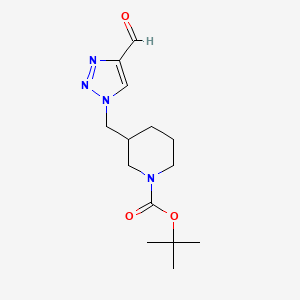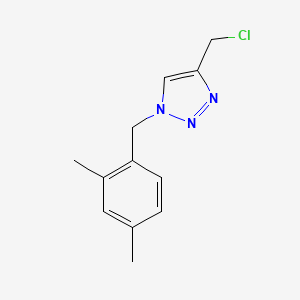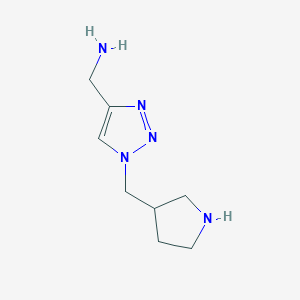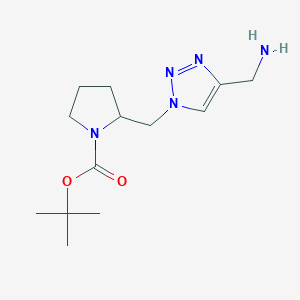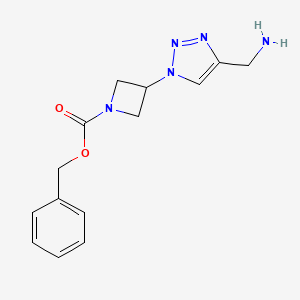
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
概要
説明
The compound “1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The difluoromethyl group is attached to the pyrazole ring, and the carboxamide group is also attached to the pyrazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and pyridine rings, the introduction of the difluoromethyl group, and the attachment of the carboxamide group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The pyrazole and pyridine rings would likely be planar, due to the sp2 hybridization of the carbon and nitrogen atoms in the rings. The difluoromethyl group would be tetrahedral, due to the sp3 hybridization of the carbon atom .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reactivity of the functional groups. The pyrazole and pyridine rings might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These properties might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Heterocyclic Chemistry and Ligand Design
Heterocyclic compounds, such as 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, play a pivotal role in the field of medicinal chemistry due to their diverse biological activities. The presence of pyrazole and pyridine moieties in their structure allows these compounds to interact with various biological targets, making them valuable scaffolds for drug design and development. For instance, heterocyclic N-oxide molecules, which include pyridine and indazole derivatives, have shown significant potential in organic synthesis, catalysis, and drug applications due to their versatility as synthetic intermediates and biological importance (Li et al., 2019).
Spin Crossover and Magnetic Properties
Compounds containing heterocyclic ligands, such as 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, have been explored for their potential in spin crossover (SCO) applications. Spin crossover is a phenomenon where a compound exhibits a reversible transition between two spin states in response to external stimuli, such as temperature, pressure, or light. This property is of particular interest for the development of molecular switches, sensors, and memory storage devices. Research on iron(II) spin crossover active complexes with pyrazole- and pyrazolate-based ligands has highlighted the importance of such heterocyclic compounds in the synthesis and magnetic properties of SCO materials (Olguín & Brooker, 2011).
Organic Synthesis and Catalysis
The incorporation of heterocyclic moieties like pyrazole and pyridine into organic molecules has also been shown to enhance their reactivity and utility in organic synthesis and catalysis. These heterocyclic compounds can act as ligands in transition metal complexes, which are widely used as catalysts in various organic transformations. The unique electronic and steric properties of these heterocycles allow for the development of highly selective and efficient catalytic processes. For example, the chemistry of heterocyclic N-oxide molecules demonstrates their potential in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis (Li et al., 2019).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. It might also be interesting to investigate its interactions with various targets, and to explore its potential use in fields such as medicine or materials science .
特性
IUPAC Name |
2-(difluoromethyl)-5-pyridin-4-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-10(12)16-8(9(13)17)5-7(15-16)6-1-3-14-4-2-6/h1-5,10H,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTXYXILOLBDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C(=O)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




